molecular formula C5H7N3O3 B1418172 3-(3-hydroxy-1H-1,2,4-triazol-5-yl)propanoic acid CAS No. 933747-05-8

3-(3-hydroxy-1H-1,2,4-triazol-5-yl)propanoic acid

Cat. No. B1418172
M. Wt: 157.13 g/mol
InChI Key: WMVSBJVQCHFZJU-UHFFFAOYSA-N
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Description

3-(3-hydroxy-1H-1,2,4-triazol-5-yl)propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is also known as HTA or hydroxytriazolylalanine and is a derivative of the amino acid alanine. The presence of a triazole ring in the structure of HTA makes it a unique compound with potential applications in various fields of research.

Scientific Research Applications

  • Antioxidant Properties : Dmitro V. Dovbnya and colleagues (2022) developed preparative methods for the synthesis of triazole-containing compounds, including those related to "3-(3-hydroxy-1H-1,2,4-triazol-5-yl)propanoic acid". Their study focused on the antioxidant activity of these new compounds, demonstrating their potential in this area (Dovbnya et al., 2022).

  • Structural Characterization : Yan Shuang-hu (2014) synthesized a compound related to "3-(3-hydroxy-1H-1,2,4-triazol-5-yl)propanoic acid" and performed structural characterization using techniques like IR, NMR, and X-ray diffraction. This research contributes to the understanding of the compound's molecular structure (Shuang-hu, 2014).

  • Synthesis and Structure : V. M. Chernyshev and colleagues (2010) investigated the synthesis and structure of derivatives of "3-(3-hydroxy-1H-1,2,4-triazol-5-yl)propanoic acid". Their study highlights a new rearrangement in the 2,5-dioxopyrrolidine series and provides insights into the structural properties of the compounds (Chernyshev et al., 2010).

  • Antiproliferative Activity : C. Riccardi et al. (2019) explored the antiproliferative activity of novel Pt(II)-complexes with an alanine-based amino acid ligand, related to "3-(3-hydroxy-1H-1,2,4-triazol-5-yl)propanoic acid". This research is significant for understanding the compound's potential in cancer therapy (Riccardi et al., 2019).

  • Coordination Polymers : Yan Yang and colleagues (2013) synthesized coordination polymers using derivatives of "3-(3-hydroxy-1H-1,2,4-triazol-5-yl)propanoic acid". This research is crucial for understanding the material science applications of these compounds (Yang et al., 2013).

  • Polymorphism and Isostructurality : L. Mazur et al. (2017) studied the polymorphism of biologically active derivatives of "3-(3-hydroxy-1H-1,2,4-triazol-5-yl)propanoic acid", providing valuable insights into their molecular and crystal structures (Mazur et al., 2017).

properties

IUPAC Name

3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H2,(H,9,10)(H2,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVSBJVQCHFZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=NNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-hydroxy-1H-1,2,4-triazol-5-yl)propanoic acid

CAS RN

933747-05-8
Record name 3-(5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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